2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, the activation of FGFRs leads to the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of fgfrs by this compound prevents these downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been shown to interact with several key biomolecules in biochemical reactions. Notably, it has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play crucial roles in cell proliferation, differentiation, and survival. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
In cellular studies, this compound has been observed to exert significant effects on various cell types. For instance, it inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis . Additionally, the compound reduces the migration and invasion abilities of these cancer cells, suggesting its potential as an anti-metastatic agent . The inhibition of FGFR signaling by this compound disrupts critical cell signaling pathways, leading to altered gene expression and impaired cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs. This binding prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades . By blocking the FGFR signaling pathway, the compound effectively halts the proliferation and survival signals in cancer cells. Additionally, the inhibition of FGFRs leads to changes in gene expression profiles, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have indicated that continuous exposure to the compound results in sustained inhibition of cancer cell proliferation and migration
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites These metabolites may retain some biological activity or be further conjugated and excreted
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may influence its distribution to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action.
Properties
IUPAC Name |
2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEACWYFDQQSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.